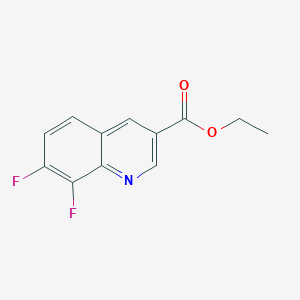

Ethyl 7,8-difluoroquinoline-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7,8-difluoroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2/c1-2-17-12(16)8-5-7-3-4-9(13)10(14)11(7)15-6-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEPBFKSDNOMKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC(=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 7,8 Difluoroquinoline 3 Carboxylate

Retrosynthetic Analysis of the Ethyl 7,8-difluoroquinoline-3-carboxylate Core Structure

A retrosynthetic analysis of this compound suggests several logical disconnections based on established quinoline (B57606) synthesis methods. The primary disconnection is often across the C4-C4a and N1-C8a bonds, which form the pyridine (B92270) ring. This approach points to a substituted aniline (B41778) as a key precursor.

The most direct retrosynthetic pathway involves disconnecting the ester and the quinoline core. The ester can be formed from the corresponding carboxylic acid, which in turn is a common product of several quinoline syntheses. The quinoline ring itself is typically assembled from a substituted aniline and a three-carbon component. For the target molecule, this points to 2,3-difluoroaniline (B47769) as the crucial starting material for the benzene (B151609) portion of the heterocycle. The remaining atoms of the pyridine ring, including the C3-carboxylate group, would be introduced by a suitable reaction partner, such as a derivative of malonic or pyruvic acid.

An alternative disconnection, corresponding to the Friedländer synthesis, would involve a 2-amino-3,4-difluorobenzaldehyde or a corresponding ketone, which would react with a species providing the C2, C3, and C4 atoms, such as ethyl acetoacetate.

These disconnections logically lead to an exploration of the classical methods for quinoline synthesis, adapted for the specific substitution pattern of the target molecule.

Classical and Contemporary Approaches to Quinoline Synthesis

The synthesis of the quinoline ring is a well-established field, with several named reactions offering pathways to this heterocyclic system. The application of these methods to the synthesis of this compound requires careful selection of fluorinated starting materials.

Friedländer Condensation and Modified Protocols

The Friedländer synthesis is a straightforward reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by acids or bases. wikipedia.org

For the target molecule, this would involve the condensation of 2-amino-3,4-difluorobenzaldehyde with a β-ketoester like ethyl acetoacetate . The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org A significant advantage of this method is the unambiguous regiochemistry, as the substitution pattern of the final product is directly determined by the starting materials. A modified approach involves the in-situ reduction of a 2-nitrobenzaldehyde (B1664092) to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer cyclization in a one-pot domino reaction. nih.gov

Table 1: Potential Reactants for Friedländer Synthesis

| 2-Aminoaryl Component | Active Methylene Component | Catalyst Examples |

|---|---|---|

| 2-Amino-3,4-difluorobenzaldehyde | Ethyl acetoacetate | p-Toluenesulfonic acid, Iodine, Lewis Acids wikipedia.org |

Pfitzinger Reaction Analogues

The Pfitzinger reaction is a variation of the Friedländer synthesis where isatin (B1672199) or a substituted isatin is reacted with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid. wikipedia.org The reaction begins with the base-catalyzed hydrolysis of the isatin's amide bond to form a keto-acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates. wikipedia.org

To synthesize the target compound's core, one would require 4,5-difluoroisatin . This would be condensed with pyruvic acid or its ester equivalent. The Pfitzinger reaction directly yields a quinoline with a carboxylic acid at the 4-position, which would require subsequent modification to achieve the desired 3-carboxylate substitution pattern, making this route less direct for the specific target molecule.

Conrad-Limpach Synthesis and Related Cyclizations

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.org This reaction is highly relevant for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.org Depending on the reaction temperature, two different products can be formed. Lower temperatures favor the formation of a β-aminoacrylate (kinetic product), while higher temperatures (around 250 °C) are required for the cyclization to the 4-hydroxyquinoline (B1666331) (thermodynamic product). wikipedia.orgnih.gov

A closely related and highly effective method is the Gould-Jacobs reaction . This reaction uses an aniline and diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. wikipedia.org The reaction proceeds through an initial substitution, followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester directly. wikipedia.org This is arguably the most direct route to the core structure of the target molecule.

The synthesis would start with 2,3-difluoroaniline and diethyl ethoxymethylenemalonate (DEMME) . The initial condensation is followed by thermal cyclization, often in a high-boiling solvent like Dowtherm A, to yield Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate . wikipedia.orgchemicalbook.com The final step would be the conversion of the 4-hydroxy group to a hydrogen, if the non-hydroxylated quinoline is desired, typically via conversion to a 4-chloro derivative followed by reductive dehalogenation.

Table 2: Gould-Jacobs Reaction for Analogous Compound Synthesis

| Aniline Reactant | Malonate Reactant | Reaction Conditions | Product | Yield | Reference |

|---|

This established high-yield synthesis for a similar fluorinated quinoline underscores the viability of this approach for the 7,8-difluoro analogue.

Doebner-Miller Reaction Derivatives

The Doebner-Miller reaction is a method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis. wikipedia.orgsynarchive.com The α,β-unsaturated carbonyl compound can also be generated in situ from aldehydes or ketones. wikipedia.org While a versatile method for producing a variety of substituted quinolines, its application to the synthesis of this compound is less straightforward. The reaction typically does not yield a C3-carboxylate substituent directly and can lead to mixtures of products, especially with unsymmetrical unsaturated carbonyl precursors. The use of strongly acidic conditions might also be incompatible with certain substrates.

Strategies for Introducing Fluorine Atoms into the Quinoline Ring System

The introduction of fluorine atoms can be achieved at two general stages: either by starting with appropriately fluorinated precursors or by fluorinating the pre-formed quinoline ring system.

The most practical and widely used strategy for this target molecule is to begin with a fluorinated building block. The synthesis of 2,3-difluoroaniline , a key starting material for the Conrad-Limpach or Gould-Jacobs pathways, can be achieved from the cheaper 2,3-dichloronitrobenzene (B165493) through a sequence of fluorination, reduction, and amination reactions. google.com Similarly, 2-amino-3,4-difluorobenzaldehyde for the Friedländer synthesis is a known, though more specialized, starting material.

Alternatively, late-stage C-H fluorination of the quinoline ring is an area of active research. nih.govresearchgate.net These methods often employ electrophilic fluorinating agents (like Selectfluor) or radical-based approaches. However, controlling the regioselectivity of direct fluorination on a complex molecule like a quinoline ester is a significant challenge. Electrophilic substitution on the quinoline ring generally occurs on the benzene ring, but directing the fluorination specifically to the C7 and C8 positions without affecting other sites can be difficult. Recent advances have shown selective C-H fluorination of quinolines, but often with a preference for the C2 and C4 positions of the pyridine ring. nih.govacs.org Nucleophilic fluorination is also challenging due to the high energy of the intermediate species. nih.gov Therefore, for the synthesis of this compound, pathways commencing with fluorinated aromatic precursors are more established and reliable.

Direct Electrophilic and Nucleophilic Fluorination Methodologies

Direct C-H fluorination of the quinoline ring system to introduce fluorine atoms at the 7 and 8 positions is a synthetically challenging endeavor. Both electrophilic and nucleophilic fluorination methods on azaarenes like quinoline are met with significant hurdles regarding reactivity and regioselectivity. nih.govnih.govacs.orgresearchgate.net

Electrophilic Fluorination: The electron-deficient nature of the pyridine ring in quinoline makes it less susceptible to electrophilic aromatic substitution (SEAr) compared to the benzene ring. nih.govacs.org Directing the electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide or other N-F reagents, to specifically target the C-7 and C-8 positions is difficult. evitachem.comresearchgate.net Reactions often lead to a mixture of mono- and poly-fluorinated products at various positions, primarily the 5-, 6-, and 8-positions, depending on the directing effects of existing substituents. researchgate.net Achieving selective difluorination at the adjacent 7 and 8-positions without the formation of other isomers is a significant synthetic obstacle.

Nucleophilic Fluorination: While the electron-deficient character of the quinoline ring should, in principle, favor nucleophilic aromatic substitution (SNAr), the direct substitution of hydrogen with fluoride (B91410) is problematic. nih.govnih.gov The reaction proceeds through a high-energy Meisenheimer intermediate, and the subsequent elimination of a hydride ion is energetically unfavorable. nih.govnih.gov Recent advances have explored concerted nucleophilic aromatic substitution strategies to overcome these limitations, but these methods have primarily focused on fluorination at the C2 and C4 positions of the quinoline ring. nih.govacs.org A regioselective electrolytic method for 5,8-difluorination of quinolines has been reported, but this does not address the 7,8-difluoro substitution pattern. georgiasouthern.edu

Given these challenges, direct fluorination is generally not the preferred method for the specific synthesis of 7,8-difluoroquinoline (B123522) derivatives.

Building Block Approaches Utilizing Pre-fluorinated Starting Materials

A more regioselective and widely employed strategy for the synthesis of 7,8-difluoroquinolines involves the use of starting materials that already contain the 1,2-difluorobenzene (B135520) moiety. The Gould-Jacobs reaction is a classic and effective method for constructing the quinoline ring system from an aniline derivative. wikipedia.org

In this approach, a pre-fluorinated aniline, specifically 2,3-difluoroaniline, is reacted with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (DEEM). wikipedia.orgchemicalbook.com The reaction proceeds in two main stages:

Condensation: The initial step is the condensation of 2,3-difluoroaniline with DEEM, which involves a nucleophilic attack of the aniline's nitrogen on the malonate derivative, followed by the elimination of ethanol (B145695) to form an intermediate, ethyl 2-((2,3-difluorophenyl)amino)methylenemalonate. wikipedia.org

Cyclization: The intermediate is then subjected to high temperatures, typically in a high-boiling solvent like Dowtherm A, to induce an intramolecular cyclization. This thermal cyclization forms the quinoline ring, yielding ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate. wikipedia.orgchemicalbook.com

A similar strategy has been successfully used to synthesize other fluorinated quinoline-3-carboxylates. For instance, the reaction of 3-(trifluoromethyl)aniline (B124266) with diethyl ethoxymethylenemalonate at elevated temperatures produces ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate in high yield. chemicalbook.com This demonstrates the robustness of the Gould-Jacobs reaction for preparing quinolines with fluorine-containing substituents on the benzene ring.

The resulting 4-hydroxy group can then be removed in subsequent steps if the unsubstituted quinoline is desired, typically through conversion to a 4-chloro derivative followed by reductive dehalogenation.

Esterification Techniques for the Carboxylic Acid Moiety

The final step in the synthesis of the target molecule is the formation of the ethyl ester from the corresponding 7,8-difluoroquinoline-3-carboxylic acid. This can be achieved through several standard esterification methods.

Fischer Esterification Variants

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orglibretexts.orgathabascau.cachemguide.co.uklibretexts.org To synthesize this compound, the corresponding carboxylic acid would be heated with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used, which can also serve as the solvent. masterorganicchemistry.comlibretexts.org Alternatively, removal of water as it is formed, for example by azeotropic distillation using a Dean-Stark apparatus, can also shift the equilibrium to favor the product. organic-chemistry.org

| Reaction | Reactants | Catalyst | Key Conditions |

| Fischer Esterification | 7,8-difluoroquinoline-3-carboxylic acid, Ethanol | H₂SO₄ or TsOH | Excess ethanol, heat |

Activation and Coupling Strategies

For substrates that may be sensitive to the harsh acidic conditions of Fischer esterification, or when the reaction is sluggish due to steric hindrance, methods involving the activation of the carboxylic acid are employed. luxembourg-bio.comrsc.orgorganic-chemistry.orgrsc.org These strategies involve converting the carboxylic acid into a more reactive species that can then readily react with the alcohol.

Common coupling agents used for esterification include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). luxembourg-bio.com Other modern coupling reagents include uronium-based agents like TBTU, TATU, or COMU, which can promote ester formation under mild, room-temperature conditions. luxembourg-bio.comorganic-chemistry.org

The general procedure involves activating the carboxylic acid with the coupling agent to form a highly reactive intermediate (e.g., an O-acylisourea with DCC), which is then attacked by the alcohol (ethanol) to form the desired ethyl ester. These methods are often high-yielding and avoid the production of water as a byproduct. organic-chemistry.org

| Coupling Agent | Typical Co-reagents/Catalysts | Advantages |

| DCC, EDCI | DMAP | High yields, mild conditions |

| TBTU, TATU, COMU | Organic bases (e.g., DIEA) | Fast reactions at room temperature |

| 2-Methyl-6-nitrobenzoic anhydride | DMAP, Triethylamine | High yields, proceeds at room temperature |

Novel and Green Synthetic Routes for this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for quinoline derivatives. These often focus on reducing or eliminating the use of hazardous solvents and catalysts.

Catalyst-Free and Solvent-Free Syntheses

The Gould-Jacobs reaction, a key step in the building block approach, has been adapted to be performed under solvent-free conditions. rsc.org Heating the neat mixture of the aniline and the malonate derivative can lead to the formation of the quinoline ring system, thereby avoiding the use of high-boiling, potentially toxic solvents like Dowtherm A. rsc.org This approach not only simplifies the work-up procedure but also reduces the environmental impact of the synthesis.

Furthermore, some quinoline syntheses have been reported to proceed without the need for a catalyst. acs.org While a specific catalyst-free synthesis for this compound is not prominently documented, the general principles of Brønsted acid-promoted, metal-free annulation reactions could potentially be applied. acs.org These methods rely on the inherent reactivity of the starting materials under specific reaction conditions, such as thermal promotion. The development of a truly catalyst-free and solvent-free synthesis for this specific target molecule remains an area for future research, offering the promise of a highly efficient and sustainable synthetic route.

Microwave-Assisted and Photochemical Synthesis

Modern synthetic chemistry has increasingly embraced energy-efficient and rapid techniques like microwave irradiation and photochemical reactions. These methods offer unique advantages in the synthesis of complex heterocyclic systems like quinolones.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. asianpubs.orgresearchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by minimizing side reactions. asianpubs.orgresearchgate.net A prominent method for synthesizing the quinoline core is the Gould-Jacobs reaction, which is amenable to microwave assistance. asianpubs.orgresearchgate.netresearchgate.net

The Gould-Jacobs reaction typically involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate scaffold. researchgate.netmdpi.com In the context of this compound, the synthesis would commence with 2,3-difluoroaniline.

The general steps for a microwave-assisted Gould-Jacobs synthesis are:

Condensation: An aniline derivative reacts with DEEM to form an anilidomethylenemalonate intermediate. This step can be accelerated with microwave heating. asianpubs.org

Cyclization: The intermediate undergoes an intramolecular cyclization at elevated temperatures to yield the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Microwave irradiation provides rapid and uniform heating, which is crucial for this high-temperature step and can significantly shorten the reaction time compared to conventional heating in high-boiling solvents like diphenyl ether or Dowtherm A. asianpubs.orgresearchgate.net

While a specific protocol for the microwave-assisted synthesis of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is not extensively detailed in the reviewed literature, the conditions can be inferred from similar syntheses. For instance, the synthesis of other substituted quinolones has been successfully achieved with high yields and short reaction times under microwave irradiation. asianpubs.orgscielo.org.mx

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction for Quinolone Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours researchgate.net | Minutes asianpubs.orgscielo.org.mx |

| Temperature | High (e.g., 250 °C) researchgate.net | Often higher than solvent boiling point researchgate.net |

| Solvent | High-boiling point solvents (e.g., Diphenyl ether) researchgate.net | Can be performed in various solvents or solvent-free asianpubs.org |

| Yield | Often lower due to side reactions researchgate.net | Generally higher and with cleaner product profiles asianpubs.org |

Photochemical Synthesis

Photochemical reactions utilize light energy to drive chemical transformations, often enabling unique reaction pathways that are inaccessible through thermal methods. The synthesis of quinolines can be achieved through various photochemical strategies, including photocyclization of enamines or the decomposition of azide (B81097) precursors. researchgate.netrsc.orgmdpi.com

A plausible photochemical route to this compound could involve a precursor such as an aromatic azide. For instance, the photochemical reaction of 7-azido-1-ethyl-3-carboxylate-6,8-difluoroquinolone has been reported to yield the corresponding 7-amino derivative through a nitrene intermediate. acs.org This suggests that a suitably designed azide precursor could undergo photochemical cyclization to form the quinoline ring system.

Another potential photochemical approach is the cyclization of an enamine derived from 2,3-difluoroaniline. Visible light-mediated photocatalysis can promote the intramolecular cyclization of such enamines to form the quinoline core. researchgate.net This method is often characterized by mild reaction conditions and high functional group tolerance. nih.gov

The general principle involves the irradiation of a precursor molecule, leading to an excited state that undergoes intramolecular cyclization to form the quinoline ring. The specific conditions, such as the light source (e.g., UV lamp, visible light LED) and the presence of a photosensitizer or photocatalyst, are crucial for the success of the reaction. researchgate.netnih.gov

Interactive Data Table: Photochemical Synthesis Approaches for Quinolines

| Approach | Precursor | Key Intermediate | Light Source | Reference |

| Azide Decomposition | Aromatic Azide | Nitrene | UV/Visible Light | acs.org |

| Enamine Cyclization | Substituted Enamine | Radical Cation | Visible Light | researchgate.net |

| Aza-6π Electrocyclization | 2-Styrylaniline | Excited State | Visible Light | organic-chemistry.org |

Flow Chemistry Applications in Compound Synthesis

Flow chemistry, or continuous flow synthesis, represents a paradigm shift in chemical manufacturing, moving from traditional batch processes to continuous production in micro- or meso-reactors. nih.govallfordrugs.com This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and facile scalability. nih.gov

The synthesis of heterocyclic compounds, including quinolines, is well-suited for flow chemistry. acs.orgnih.gov A continuous flow process for the synthesis of this compound would likely involve the following key features:

Reactor Setup: A typical setup would consist of syringe pumps to deliver the reactants (e.g., 2,3-difluoroaniline and diethyl ethoxymethylenemalonate in a suitable solvent) into a heated flow reactor. The reactor itself could be a coiled tube made of an inert material like PFA or a packed-bed reactor containing a solid-supported catalyst or reagent. nih.gov

Reaction Optimization: Flow chemistry allows for rapid optimization of reaction conditions. By systematically varying the flow rate, temperature, and stoichiometry, the optimal conditions for the condensation and subsequent cyclization can be quickly identified. nih.gov

Safety and Scalability: The small internal volume of flow reactors minimizes the risk associated with handling reactive intermediates or exothermic reactions. Scaling up the production is achieved by running the system for a longer duration rather than increasing the reactor size, ensuring consistent product quality. nih.gov

While a specific flow chemistry protocol for this compound is not explicitly detailed in the available literature, the principles of flow synthesis have been successfully applied to other quinoline derivatives. For instance, the Doebner-Miller reaction has been adapted to a continuous flow process for the synthesis of 2-methylquinoline (B7769805) derivatives. eurekaselect.com Similarly, the Hantzsch pyrrole (B145914) synthesis, another important heterocyclic condensation, has been efficiently performed in a continuous flow system. nih.gov These examples demonstrate the feasibility and benefits of applying flow chemistry to the synthesis of the target compound.

Interactive Data Table: Advantages of Flow Chemistry in Quinolone Synthesis

| Feature | Benefit |

| Enhanced Safety | Small reactor volume minimizes hazards of exothermic reactions and toxic reagents. nih.gov |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to higher selectivity and yield. nih.gov |

| Rapid Optimization | Automated systems allow for quick screening of reaction parameters. nih.gov |

| Scalability | Production is scaled by extending run time, not by increasing reactor volume. nih.gov |

| Integration | Multi-step syntheses and in-line purification can be integrated into a single continuous process. nih.gov |

Chemical Reactivity and Derivatization of Ethyl 7,8 Difluoroquinoline 3 Carboxylate

Reactions Involving the Ester Functional Group

The ester group at the 3-position of the quinoline (B57606) ring is a key site for derivatization. It can undergo several classical ester transformations, providing access to a wide array of functionalized quinoline derivatives.

Hydrolysis and Transesterification Reactions

The ethyl ester of 7,8-difluoroquinoline-3-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for instance, by treatment with a solution of sodium hydroxide. acs.org The resulting 7,8-difluoroquinoline-3-carboxylic acid is a crucial intermediate for further modifications, such as decarboxylation or coupling reactions.

Transesterification, the process of exchanging the ethyl group of the ester with another alkyl or aryl group, is also a feasible transformation. This can be achieved by reacting the ethyl ester with an excess of a different alcohol in the presence of a suitable catalyst. Catalysts for such reactions can range from simple acids or bases to more sophisticated organometallic complexes. For instance, copper-deposited V2O5 has been shown to be an effective catalyst for the transesterification of ethyl-10-undecenoate with various alcohols, a methodology that could potentially be applied to ethyl 7,8-difluoroquinoline-3-carboxylate. nih.gov

Table 1: Examples of Hydrolysis and Transesterification of Related Quinolines

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Polysubstituted ethyl quinoline-3-carboxylate | NaOH solution | Corresponding carboxylic acid | acs.org |

Reduction to Alcohols and Amines

The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed for this purpose and are capable of reducing esters to primary alcohols. numberanalytics.commasterorganicchemistry.comlibretexts.org The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comlibretexts.org Another reducing agent, diisobutylaluminum hydride (DIBAL-H), can be used to selectively reduce the ester to an aldehyde under controlled conditions. acs.org

While the direct reduction of the ester to an amine is not a standard transformation, a multi-step sequence can achieve this. First, reduction of the ester to the primary alcohol, (7,8-difluoroquinolin-3-yl)methanol, can be accomplished as described above. The alcohol can then be converted to a leaving group (e.g., a tosylate or a halide) and subsequently displaced by an amine or ammonia. Alternatively, the carboxylic acid obtained from hydrolysis can be subjected to a Curtius, Schmidt, or Hofmann rearrangement to yield the corresponding amine.

Table 2: Reduction of Esters and Carboxylic Acids

| Functional Group | Reducing Agent | Product | Notes | Reference |

|---|---|---|---|---|

| Ester | LiAlH4 | Primary Alcohol | A powerful, non-selective reducing agent. | numberanalytics.commasterorganicchemistry.comlibretexts.org |

| Ester | DIBAL-H | Aldehyde | Can be selective for partial reduction at low temperatures. | acs.org |

Amidation and Hydrazinolysis Reactions

The ethyl ester can be converted into amides through reaction with primary or secondary amines. This amidation can be facilitated by heating the ester with the amine, sometimes in the presence of a catalyst. nih.gov More modern methods utilize reagents that activate the ester or the amine to promote the reaction under milder conditions. For example, tris(2,2,2-trifluoroethoxy)boron (B(OCH2CF3)3) has been used as an effective reagent for the direct amidation of carboxylic acids and could potentially be adapted for esters. acs.org

Hydrazinolysis, the reaction with hydrazine (B178648) hydrate (B1144303), converts the ethyl ester into the corresponding carbohydrazide (B1668358) (7,8-difluoroquinoline-3-carbohydrazide). This reaction is typically carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent. nih.govresearchgate.net The resulting hydrazide is a valuable intermediate for the synthesis of various heterocyclic systems, such as pyrazoles and triazoles.

Table 3: Amidation and Hydrazinolysis of Esters

| Starting Ester | Reagent | Product | Reference |

|---|---|---|---|

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | Malonohydrazide and Salicylaldehyde azine | nih.gov |

| Ethyl naphtho[2,1-b]furan-2-carboxylate | Hydrazine hydrate | Naphtho[2,1-b]furan-2-carbohydrazide | researchgate.net |

Transformations at the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it nucleophilic and susceptible to electrophilic attack. This allows for functionalization at this position, which can significantly influence the electronic properties and biological activity of the molecule.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the quinoline ring can be alkylated using various alkylating agents, such as alkyl halides or sulfates. The reaction of indoles, which are structurally related to quinolines, with sodium borohydride (B1222165) in a carboxylic acid solvent leads to N-alkylation, suggesting a potential route for the N-alkylation of the 7,8-difluoroquinoline (B123522) system. mdma.ch

N-acylation of the quinoline nitrogen can be achieved using acylating agents like acid chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acylquinolinium salt. However, due to the electron-withdrawing nature of the difluorinated benzene (B151609) ring and the carboxylate group, the nucleophilicity of the quinoline nitrogen in the title compound is expected to be reduced, potentially requiring more forcing conditions for these reactions. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the N-acylation of indoles with carboxylic acids, a method that could be explored for the target molecule. researchgate.net

N-Oxidation Chemistry

The quinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orgnih.gov The reaction is generally carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. rsc.org Another common reagent for N-oxidation is hydrogen peroxide in acetic acid. bme.hu The resulting N-oxide is a versatile intermediate that can undergo further reactions, such as nucleophilic substitution at the 2- and 4-positions of the quinoline ring. The reactivity of quinolines towards N-oxidation can be influenced by the electronic nature of the substituents on the ring. rsc.orgrsc.orgresearchgate.net

Table 4: N-Oxidation of Quinolines

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Polysubstituted quinoline | m-CPBA | Quinoline N-oxide | acs.org |

| 7-Acetamido-8-benzyloxyquinoline | m-CPBA | Quinoline N-oxide | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The reactivity of the quinoline ring system is a nuanced interplay of the electron-donating nature of the benzene ring and the electron-withdrawing character of the pyridine (B92270) ring. The presence of strongly deactivating fluorine substituents and the ethyl carboxylate group further modulates this reactivity, dictating the feasibility and regioselectivity of substitution reactions.

Regioselectivity and Reaction Mechanisms of Electrophilic Substitution

Electrophilic aromatic substitution (S_EAr) on the quinoline nucleus is generally a challenging transformation. masterorganicchemistry.com The pyridine ring is inherently electron-deficient and thus highly resistant to attack by electrophiles. Consequently, electrophilic substitution typically occurs on the benzenoid ring. reddit.com For quinoline itself, electrophilic attack generally favors positions 5 and 8. reddit.com

The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. masterorganicchemistry.com This step is typically the rate-determining step. masterorganicchemistry.com Subsequent deprotonation by a weak base restores the aromaticity of the ring. masterorganicchemistry.com

Influence of Fluorine Atoms on Nucleophilic Aromatic Substitution

The presence of electron-withdrawing groups is crucial for activating an aromatic ring towards nucleophilic aromatic substitution (S_NAr). masterorganicchemistry.com The two fluorine atoms at positions 7 and 8, combined with the inherent electron deficiency of the quinoline ring, make the carbocyclic ring of this compound susceptible to nucleophilic attack.

The S_NAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer intermediate. masterorganicchemistry.com The stability of this intermediate is key to the reaction's success and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. libretexts.org Fluorine's high electronegativity makes it an excellent activating group for S_NAr. libretexts.org Furthermore, fluoride (B91410) is often a good leaving group in these reactions, a trend that is counterintuitive to its leaving group ability in aliphatic substitution but is explained by the rate-determining step being the nucleophilic addition rather than the elimination of the leaving group. masterorganicchemistry.comlibretexts.org

In the context of difluoro-substituted quinolines and related quinoxalines, nucleophilic substitution has been shown to be a viable method for functionalization. For instance, studies on 6,7-difluoroquinoxalines have demonstrated that reactions with various nucleophiles can lead to the substitution of one or both fluorine atoms, depending on the nucleophile's nature. bohrium.com A study on the synthesis of novel quinolone derivatives showed that a fluorine atom at the C-7 position can be selectively displaced by an azide (B81097) nucleophile. nih.gov This suggests that for this compound, nucleophilic attack would likely occur preferentially at either the C-7 or C-8 position. The precise regioselectivity would depend on the specific nucleophile and reaction conditions, with potential for mono- or di-substitution.

Metal-Catalyzed Cross-Coupling Reactions at the Quinoline Core

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of halogen atoms on the quinoline ring of this compound, while not ideal leaving groups like bromine or iodine, could potentially serve as handles for such transformations, although likely requiring forcing conditions or specialized catalyst systems. More commonly, a bromo or iodo derivative would be synthesized to facilitate these reactions.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, forming a new carbon-carbon bond. tcichemicals.com This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov

While there is no specific literature on the Suzuki-Miyaura coupling of this compound, related reactions on halo-quinolines are well-documented. For example, the coupling of 7-chloro-4-iodoquinoline (B1588978) with arylboronic acids proceeds with high regioselectivity, with the reaction occurring at the more reactive C-I bond. researchgate.net To apply this to the target molecule, it would likely first need to be converted to a more reactive halide, such as ethyl 7-bromo-8-fluoroquinoline-3-carboxylate. The general catalytic cycle for the Suzuki-Miyaura reaction involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Chloro-Quinolines

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 7-Chloro-4-iodoquinoline | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Water | 98 | researchgate.net |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org

The alkynylation of quinoline scaffolds using the Sonogashira reaction is a known synthetic strategy. nih.gov Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is crucial, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. To perform a Sonogashira coupling on the this compound core, derivatization to a bromo- or iodo-analogue at either the C-7 or C-8 position would likely be necessary. The reaction mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, which is believed to form a copper(I) acetylide intermediate that then participates in the transmetalation step with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling

| Aryl Halide Type | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Ref |

|---|---|---|---|---|---|---|

| Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | nih.gov |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an amine with an aryl halide or triflate. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines. organic-chemistry.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. organic-chemistry.org The reaction has been successfully applied to the amination of chloroquinolines. Given the electron-deficient nature of the 7,8-difluoroquinoline ring system, a Buchwald-Hartwig amination at a halo-substituted position (e.g., C-7 or C-8) should be feasible, provided a suitable catalyst system is employed. The catalytic cycle is thought to involve oxidative addition of the palladium(0) catalyst to the aryl halide, formation of a palladium-amido complex upon reaction with the amine and base, and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. wikipedia.org

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Purpose | Ref |

|---|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst | beilstein-journals.org |

| Ligand | X-Phos, SPhos, BINAP | Stabilizes Pd, facilitates oxidative addition and reductive elimination | wikipedia.orgbeilstein-journals.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine, facilitates formation of the palladium-amido complex | beilstein-journals.org |

Functionalization at the C-2 and C-4 Positions of the Quinoline System

The functionalization of the quinoline ring at the C-2 and C-4 positions is a key strategy for the synthesis of a diverse array of derivatives. The reactivity at these positions is highly dependent on the nature of the substituents already present. For this compound, which exists in a tautomeric equilibrium with its 4-hydroxy (quinolinol) form, these positions exhibit distinct chemical characteristics.

The C-4 position, bearing a hydroxyl/oxo group, is the more common site for initial functionalization. Direct displacement of the hydroxyl group is difficult due to its poor leaving group nature. Consequently, activation is required to facilitate nucleophilic substitution. A common strategy involves the conversion of the 4-hydroxy group into a more labile leaving group, such as a halide (typically chloride) or a sulfonate ester (e.g., tosylate or mesylate). Once activated, the C-4 position becomes highly susceptible to attack by a wide range of nucleophiles. This approach is a cornerstone in the synthesis of many biologically active quinoline derivatives, including antimalarials and antibacterial agents. nih.govplos.org For example, the reaction of a 4-chloroquinoline (B167314) with various amines is a well-established method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.govplos.org

The introduction of substituents at the C-2 position of the quinoline ring is generally more challenging. The C-2 position is less electrophilic than the C-4 position in this system. However, functionalization can be achieved through specific synthetic routes. One such method involves the cyclization of appropriately substituted precursors where the C-2 substituent is introduced before the formation of the quinoline ring. For instance, the synthesis of a related compound, Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, was achieved through the cyclization of a precursor already containing the desired C-2 substituent. mdpi.com Direct functionalization of the C-2 position on a pre-formed quinoline ring like this compound is less common and would likely require specialized methods such as directed metallation or radical substitution, for which specific examples involving this exact substrate are not prevalent in the literature.

The following table summarizes the potential functionalization reactions at the C-4 position following its activation to a 4-chloro derivative.

| Reactant (Nucleophile) | Product Type | Typical Conditions |

| Primary/Secondary Amines | 4-Aminoquinolines | Heating in a solvent like NMP or with a base like K₂CO₃ plos.org |

| Alcohols/Phenols | 4-Alkoxy/Aryloxyquinolines | Base-mediated reaction (e.g., NaH) in an inert solvent |

| Thiols | 4-Thioquinolines | Reaction with a thiolate salt |

| Azides | 4-Azidoquinolines | Reaction with sodium azide in a polar aprotic solvent |

Ring-Opening and Rearrangement Reactions

The quinoline ring is an aromatic heterocyclic system, which confers significant stability. As such, ring-opening and rearrangement reactions of the quinoline core in this compound are not commonly observed under standard synthetic conditions. The aromaticity of the bicyclic system provides a thermodynamic barrier to reactions that would disrupt this stable electronic configuration.

No specific ring-opening or rearrangement reactions for this compound have been documented in the reviewed scientific literature. Such transformations would typically require harsh reaction conditions, such as strong oxidizing or reducing agents, or photochemical activation, which would likely also affect the other functional groups present in the molecule.

Despite a comprehensive search for scientific literature, detailed experimental spectroscopic and spectrometric data for the specific chemical compound "this compound" is not available in the public domain. Peer-reviewed articles or databases containing the complete ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) data necessary to fulfill the detailed requirements of the requested article could not be located.

The structural elucidation of a novel or complex organic molecule relies fundamentally on the precise interpretation of such primary data. This includes the chemical shifts (δ), coupling constants (J), and signal multiplicities from NMR experiments, which reveal the electronic environment and connectivity of atoms, and the exact mass measurement from HRMS, which confirms the elemental composition.

While general principles of spectroscopic analysis for related quinoline structures are well-documented, applying these principles to generate specific, accurate data for a compound without experimental validation would be speculative and fall short of the scientific rigor required for this topic. The provided outline necessitates a level of detail—including specific peak assignments and data tables—that can only be derived from actual laboratory measurement.

Therefore, it is not possible to generate the requested article with the specified content and accuracy at this time due to the absence of the foundational experimental data in accessible scientific sources.

Advanced Spectroscopic and Structural Elucidation of Ethyl 7,8 Difluoroquinoline 3 Carboxylate

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. While specific experimental mass spectra for Ethyl 7,8-difluoroquinoline-3-carboxylate are not widely published, a predictive analysis based on the fragmentation of related fluoroquinolones and ethyl esters provides significant insights. iaea.org

The primary fragmentation of esters often involves the cleavage of the bond alpha to the carbonyl group, leading to the loss of the alkoxy group. iaea.org In the case of this compound, this would correspond to the loss of the ethoxy radical (•OCH2CH3), resulting in a prominent acylium ion. Another common fragmentation pathway for esters is the McLafferty rearrangement, if a gamma-hydrogen is available, which is not the case here.

The difluoroquinoline core is expected to be relatively stable due to its aromaticity. However, fragmentation of the quinoline (B57606) ring system can occur under higher energy conditions. Common fragmentation pathways for quinoline derivatives include the loss of HCN or C2H2. The presence of fluorine atoms would influence the fragmentation, potentially leading to the loss of HF.

A plausible fragmentation pathway for this compound would initiate with the loss of the ethyl group followed by the elimination of carbon dioxide.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

| [M]+ | 237.06 | Molecular Ion |

| [M - C2H5]+ | 208.03 | Loss of the ethyl group |

| [M - OC2H5]+ | 192.03 | Loss of the ethoxy group |

| [M - COOC2H5]+ | 164.04 | Loss of the ethyl carboxylate group |

Note: The m/z values are predicted based on the chemical formula C12H9F2NO2.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and vibrational modes within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The most prominent peaks would be from the C=O stretching of the ester, the C-F stretching of the difluorinated ring, and the various vibrations of the quinoline core. mdpi.comastrochem.org

C=O Stretching: A strong absorption band is anticipated in the region of 1720-1740 cm-1, characteristic of an unsaturated ester carbonyl group. mdpi.com

C-O Stretching: The C-O single bond stretching of the ester group will likely appear in the 1250-1300 cm-1 range. mdpi.com

C-F Stretching: Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm-1 region. researchgate.net

Aromatic C=C and C=N Stretching: The quinoline ring will exhibit several bands in the 1450-1620 cm-1 region due to the stretching vibrations of the C=C and C=N bonds. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm-1.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would likely show strong signals for the quinoline ring vibrations. researchgate.netnih.gov Characteristic peaks for the pyridone nucleus, carboxylic acid derivatives, and fluorine substituents are typically prominent in the Raman spectra of fluoroquinolones. researchgate.net The symmetric vibrational mode of the C-F bond is expected to produce a characteristic peak. researchgate.netresearchgate.net

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm-1) - IR | Predicted Wavenumber (cm-1) - Raman |

| Aromatic C-H Stretch | 3050-3150 | 3050-3150 |

| C=O Stretch (Ester) | 1720-1740 | 1720-1740 |

| Aromatic C=C/C=N Stretch | 1450-1620 | 1450-1620 |

| C-O Stretch (Ester) | 1250-1300 | Weak |

| C-F Stretch | 1100-1300 | 1100-1300 |

| Quinoline Ring Breathing | Weak | Strong |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of a closely related compound, 7-ethoxyl-6,8-difluoro-4-oxo-1-phenyl-1,4-dihydro-quinoline-3-carboxylic acid, offers valuable insights. researchgate.net

It is anticipated that the quinoline ring system in this compound would be essentially planar. The ethyl carboxylate group would likely be oriented at a significant dihedral angle with respect to the quinoline plane to minimize steric hindrance.

In the solid state, molecules are expected to be packed in a manner that maximizes intermolecular interactions. These interactions could include π-π stacking between the aromatic quinoline rings of adjacent molecules. The presence of fluorine atoms can influence these stacking interactions. Additionally, weak C-H···O and C-H···F hydrogen bonds may play a role in stabilizing the crystal lattice.

Table 3: Anticipated Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar centrosymmetric group |

| Key Intermolecular Interactions | π-π stacking, C-H···O, C-H···F |

| Molecular Conformation | Planar quinoline ring, twisted ester group |

Chiroptical Spectroscopy (if chiral derivatives are explored)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. As this compound itself is not chiral, these techniques are not directly applicable.

However, the synthesis of chiral derivatives of quinoline-3-carboxylates has been reported in the literature. researchgate.net For instance, the introduction of a chiral auxiliary or the resolution of a racemic mixture of a derivative could lead to enantiomerically pure compounds. If such chiral derivatives of this compound were to be synthesized, chiroptical spectroscopy would be an invaluable tool for determining their absolute configuration and studying their conformational preferences in solution. The electronic transitions of the quinoline chromophore would give rise to distinct CD signals, providing a sensitive probe of the chiral environment.

Theoretical and Computational Investigations of Ethyl 7,8 Difluoroquinoline 3 Carboxylate

Electronic Structure Calculations: Density Functional Theory (DFT) and Ab Initio Methods

The electronic structure of a molecule is fundamental to its chemical behavior. Methods like Density Functional Theory (DFT) and ab initio calculations are cornerstones of modern computational chemistry, providing detailed information about molecular geometry, orbital energies, and electron distribution. For Ethyl 7,8-difluoroquinoline-3-carboxylate, these methods can predict its most stable three-dimensional arrangement and its electronic landscape.

Before any electronic properties can be accurately calculated, the molecule's most stable geometry (its lowest energy conformation) must be determined. This process, known as geometry optimization, is typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)).

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level) (Note: This table is illustrative as specific literature data is unavailable. The values are based on known chemical principles and data for analogous structures.)

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| C7-F | Value |

| C8-F | Value |

| C3-C(O)O | Value |

| O-C-C(H2) | Value |

| Dihedral: C2-C3-C(O)-O | Value |

| Dihedral: F-C7-C8-F | Value |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. bldpharm.comresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bldpharm.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich quinoline (B57606) ring system, while the LUMO would also be located on the aromatic system, particularly influenced by the electron-withdrawing carboxylate group. The two fluorine atoms at the 7 and 8 positions would significantly lower the energy of both the HOMO and LUMO due to their high electronegativity. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations are essential for obtaining the precise energies and spatial distributions of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated at B3LYP/6-311++G(d,p) level) (Note: This table is illustrative as specific literature data is unavailable.)

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This includes identifying transition states and calculating activation energies, which are crucial for understanding reaction kinetics and selectivity.

The synthesis of quinoline derivatives often involves cyclization reactions. For instance, a common route is the Gould-Jacobs reaction. Computational studies can model the key steps of such synthetic pathways, for example, the cyclization and subsequent aromatization to form the quinoline ring. By calculating the structures and energies of the transition states for these steps, chemists can gain insight into the factors that control the reaction's feasibility and outcome. While no specific computational studies on the synthesis of this compound have been reported, the principles would be analogous to those studied for other quinolones.

By connecting the energies of reactants, intermediates, transition states, and products, a complete energy profile for a chemical transformation can be constructed. This profile provides a quantitative picture of the reaction's thermodynamics and kinetics. For a potential reaction involving this compound, such as nucleophilic aromatic substitution at the C-7 or C-8 position, computational modeling could predict the relative activation barriers for substitution at each position, thus explaining any observed regioselectivity. The presence of the two fluorine atoms would make the benzene (B151609) portion of the quinoline ring highly electron-deficient and thus more susceptible to nucleophilic attack.

Table 3: Hypothetical Calculated Activation Energies for a Nucleophilic Aromatic Substitution on a Difluoroquinoline Precursor (Note: This table is illustrative and represents a hypothetical reaction pathway.)

| Reaction Step | Activation Energy (kcal/mol) |

| Formation of Meisenheimer Complex (C-7 attack) | Value |

| Formation of Meisenheimer Complex (C-8 attack) | Value |

| Fluoride (B91410) Elimination from C-7 | Value |

| Fluoride Elimination from C-8 | Value |

In Silico Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Currently, there are no specific published studies detailing the in silico prediction of NMR chemical shifts and IR frequencies for this compound.

Theoretical spectroscopic predictions are valuable tools in the characterization of novel compounds. These computational methods, often employing Density Functional Theory (DFT), can provide insights into the molecular structure and vibrational modes of a molecule.

For a compound like this compound, a typical computational approach would involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule.

Frequency Calculations: Following optimization, vibrational frequency calculations are performed to predict the Infrared (IR) spectrum. This helps in assigning the various absorption bands to specific functional groups and vibrational modes within the molecule.

NMR Shielding Calculations: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts involves calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F). These theoretical values can then be correlated with experimental data to aid in the structural elucidation of the compound.

A hypothetical data table for predicted IR frequencies would typically include the calculated frequency, the intensity of the absorption, and the assignment of the vibrational mode (e.g., C=O stretch, C-F stretch, aromatic C-H bend). Similarly, a table for predicted NMR chemical shifts would list the nucleus, the calculated chemical shift in ppm, and the corresponding atom in the molecular structure.

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Molecular Descriptors (excluding clinical outcomes)

No Quantitative Structure-Activity Relationship (QSAR) studies specifically based on the molecular descriptors of this compound have been found in the reviewed literature.

QSAR models are mathematical models that aim to predict the biological activity or other properties of compounds based on their molecular structures. These studies involve the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Should a QSAR study be undertaken for a series of quinoline derivatives including this compound, the process would generally involve:

Descriptor Calculation: A variety of descriptors would be calculated for each molecule in the series. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties, such as charge distribution and orbital energies.

Physicochemical descriptors: Such as logP and molar refractivity.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the calculated descriptors with a specific activity (e.g., enzyme inhibition, antibacterial activity).

A data table in a QSAR study would typically present the calculated values of the most relevant molecular descriptors for each compound in the dataset, alongside their experimentally determined activity values.

Molecular Docking and Dynamics Simulations with Relevant Biological Targets (focus on interaction mechanisms, not efficacy)

There is a lack of published research on the molecular docking and dynamics simulations of this compound with any specific biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular dynamics simulations are then often used to study the stability and conformational changes of the ligand-protein complex over time.

For a compound like this compound, which belongs to the quinolone class of compounds known to target bacterial enzymes like DNA gyrase and topoisomerase IV, a typical simulation study would focus on:

Binding Pose Prediction: Docking the compound into the active site of the target enzyme to predict its binding mode and orientation.

Interaction Analysis: Identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.

Dynamic Stability: Running molecular dynamics simulations to assess the stability of the predicted binding pose and to understand how the ligand and protein move and adapt to each other over time.

A data table summarizing the results of a molecular docking study would typically include information on the binding energy (or docking score), the key interacting amino acid residues in the active site, and the types of interactions formed.

Biological Activities and Mechanistic Investigations of Ethyl 7,8 Difluoroquinoline 3 Carboxylate Analogues

In Vitro Enzyme Inhibition Studies

Analogues of ethyl 7,8-difluoroquinoline-3-carboxylate have been investigated for their ability to inhibit various enzymes, a key mechanism underlying their therapeutic effects. The primary targets for the antibacterial fluoroquinolones are the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. The inhibition of these enzymes disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

The core structure of fluoroquinolones, including the C-3 carboxylic acid and the C-4 oxo group, is crucial for their interaction with the enzyme-DNA complex. This interaction involves the formation of a stable ternary complex with the enzyme and cleaved DNA, preventing the re-ligation of the DNA strands. The fluorine atom at C-6 has been shown to enhance the binding to DNA gyrase and improve cell penetration researchgate.net. While direct studies on this compound analogues are limited, research on related 6,8-difluoroquinolones provides valuable insights. For instance, the antibacterial activity of 6,8-disubstituted-quinolone-3-carboxylic acids has been evaluated, with the 6,8-difluoro derivative showing moderate activity chalmers.se. This suggests that the 7,8-difluoro substitution pattern could also confer inhibitory activity against bacterial topoisomerases.

Beyond their antibacterial targets, certain quinoline (B57606) derivatives have shown inhibitory activity against eukaryotic enzymes, which is relevant to their anticancer potential. For example, some fluoroquinolones have been found to inhibit mammalian topoisomerase II, an enzyme involved in managing DNA topology during replication and transcription in cancer cells nih.gov. This inhibition leads to the accumulation of DNA double-strand breaks and subsequent apoptosis. Furthermore, some quinoline-3-carboxamide (B1254982) derivatives have been identified as allosteric binders to histone deacetylase 4 (HDAC4), disrupting its interaction with other proteins and affecting gene transcription related to cancer cell survival eajm.org. While not directly involving the this compound scaffold, these findings suggest that analogues could be designed to target these or other cancer-related enzymes.

Receptor Binding and Modulation Assays

The ability of small molecules to bind and modulate the activity of cellular receptors is a cornerstone of modern pharmacology. G-protein coupled receptors (GPCRs) and nuclear receptors are two major classes of receptors that are frequently targeted for therapeutic intervention.

While specific receptor binding data for this compound analogues is not extensively available, research on related quinoline structures provides evidence of their potential to interact with various receptors. For instance, a study on quinoline-carboxamide derivatives identified them as antagonists of the P2X7 receptor, a ligand-gated ion channel that is overexpressed in some cancers nih.govnih.gov. The structure-activity relationship (SAR) of these compounds revealed that substitutions on the quinoline and carboxamide moieties significantly influenced their inhibitory potency nih.gov. This suggests that the this compound scaffold could be a starting point for designing novel receptor modulators.

GPCRs, with their seven-transmembrane helical structure, are the largest family of cell surface receptors and are involved in a vast array of physiological processes nih.govnih.govtocris.com. The development of ligands that selectively target specific GPCRs is a major focus of drug discovery. Although direct binding studies of this compound analogues on a broad panel of GPCRs have not been reported, the diverse biological activities of quinoline derivatives hint at the possibility of such interactions.

Nuclear receptors are a class of transcription factors that are activated by ligand binding and play crucial roles in development, metabolism, and disease. A novel quinoline compound has been shown to inhibit the canonical NF-κB transcription factor pathway, which is implicated in inflammation and cancer nih.gov. This inhibition was found to interfere with the DNA-binding activity of the p65/NF-κB transcription factor nih.gov. This finding opens up the possibility that analogues of this compound could be designed to modulate the activity of nuclear receptors or other transcription factors.

Antiproliferative Activity in Cancer Cell Lines (in vitro mechanistic studies)

In addition to their antimicrobial properties, many fluoroquinolone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The proposed mechanisms for their anticancer effects are often multifactorial and can include the inhibition of eukaryotic topoisomerase II, induction of apoptosis, and modulation of cell signaling pathways.

Studies on quinoline-3-carboxylate derivatives have shown their potential as anticancer agents. For instance, certain synthesized derivatives exhibited micromolar inhibition against MCF-7 and K562 cell lines, with some compounds showing better activity than the standard anticancer drug doxorubicin (B1662922) mdpi.com. The anticancer activities of these compounds were found to be mediated through the up-regulation of intrinsic apoptosis pathways mdpi.com. Another study highlighted that the introduction of a fluorine atom at the C-6 position and an additional fluorine or methoxy (B1213986) group at the C-8 position of the quinolone ring can increase the effectiveness of their anticancer action nih.gov.

A series of lipophilic fluoroquinolone derivatives with a 7,8-ethylene diamine chelator bridge demonstrated excellent anticancer activity against several colorectal cancer cell lines msu.edu. The mechanism of these compounds is thought to involve the inhibition of eukaryotic topoisomerase II msu.edu. Furthermore, some ciprofloxacin (B1669076) and norfloxacin (B1679917) derivatives have been shown to inhibit histone deacetylase (HDAC) activity, leading to cell death and cell cycle arrest in cancer cells nih.gov.

The table below presents data on the antiproliferative activity of some quinoline and fluoroquinolone analogues.

| Compound Class/Name | Cancer Cell Line(s) | IC50 (µM) | Proposed Mechanism of Action |

| Quinoline-3-carboxylate derivatives (4m, 4n) | MCF-7 | 0.33 | Up-regulation of intrinsic apoptosis pathways |

| Quinoline-3-carboxylate derivatives (4k, 4m) | K562 | 0.28 | Up-regulation of intrinsic apoptosis pathways |

| 7,8-Ethylene diamine chelator-lipophilic fluoroquinolone (4a) | HCT116, SW620 | 0.6, 0.16 | Eukaryotic topoisomerase II inhibition |

| Ciprofloxacin and Norfloxacin derivatives | Breast and bladder cancer cell lines | Not specified | HDAC inhibition |

This table is compiled from studies on various quinoline derivatives and is indicative of the potential antiproliferative activity of this compound analogues.

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

The extensive research on quinolone and fluoroquinolone analogues has led to the establishment of well-defined structure-activity relationships (SAR) for both their antibacterial and antiproliferative activities.

For antibacterial activity , as previously mentioned, the key structural features influencing potency include the substituents at the N-1, C-6, C-7, and C-8 positions researchgate.netmdpi.com. The presence of a fluorine atom at C-6 is a critical determinant of broad-spectrum antibacterial activity. The addition of a second fluorine atom, for instance at the C-8 position in 6,8-difluoroquinolones, has been shown to enhance potency against certain pathogens researchgate.netacs.org. The nature of the substituent at C-7 is also paramount, with bulky and basic groups like piperazine (B1678402) and pyrrolidine (B122466) derivatives often conferring the best activity. The N-1 substituent also plays a significant role, with small alkyl or cyclopropyl (B3062369) groups generally being favored.

For antiproliferative activity , the SAR is more complex and appears to be target-dependent. However, some general trends have been observed. The presence of a fluorine atom at C-6 and another substituent at C-8 (such as fluorine or a methoxy group) can enhance anticancer efficacy nih.gov. For quinoline-3-carboxylate derivatives, the nature of the substituent at the C-2 position has been shown to be important for selectivity against cancer cells drughunter.com. The lipophilicity of the molecule also appears to play a role, with more lipophilic compounds sometimes exhibiting greater antiproliferative activity msu.edu. In the case of P2X7R antagonists, the substitutions on the quinoline ring and the carboxamide moiety were found to be critical for inhibitory potency nih.gov.

Elucidation of Molecular Mechanisms of Action in Cellular and Subcellular Models

The molecular mechanisms underlying the biological activities of this compound analogues are multifaceted and are being actively investigated.

For their antibacterial action , the mechanism is well-understood to be the inhibition of bacterial type II topoisomerases, leading to DNA damage and cell death nih.govmdpi.com. The interaction of these compounds with the enzyme-DNA complex has been studied at the molecular level, providing a clear picture of their mode of action.

The antiproliferative mechanisms are more diverse. As mentioned, inhibition of eukaryotic topoisomerase II is a key mechanism for some fluoroquinolone analogues nih.govmsu.edu. This leads to the induction of apoptosis, a form of programmed cell death. The apoptotic process is often characterized by the activation of caspases, a family of proteases that execute the cell death program. Studies have shown that some quinoline derivatives induce apoptosis through the intrinsic pathway, which involves the mitochondria mdpi.com.

Furthermore, modulation of signaling pathways is another important mechanism. The inhibition of the NF-κB pathway by a novel quinoline compound highlights the potential of these scaffolds to interfere with key cellular signaling networks involved in cancer progression nih.gov. Similarly, the inhibition of HDAC activity by some fluoroquinolone derivatives represents another avenue through which these compounds can exert their anticancer effects nih.goveajm.org. The disruption of HDAC4 signaling has been shown to affect adaptive survival pathways in cancer cells eajm.org.

Targeted Protein Degradation Studies (if relevant scaffold)

Targeted protein degradation (TPD) is an emerging therapeutic strategy that utilizes small molecules, known as proteolysis-targeting chimeras (PROTACs), to selectively eliminate disease-causing proteins. PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two eajm.orgdrughunter.com. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome eajm.orgdrughunter.com.

The quinoline scaffold has been explored in the context of PROTAC development. For example, a napabucasin-based PROTAC was designed, which, while not directly degrading its intended target STAT3, was found to induce the degradation of the E3 ubiquitin-protein ligase ZFP91 nih.gov. This highlights the potential for quinoline-based compounds to be repurposed as ligands for E3 ligases or as warheads for targeting other proteins for degradation.

While there are no specific reports on PROTACs derived from the this compound scaffold, the versatility of the quinoline core suggests its potential utility in this area. Given that quinoline derivatives can be designed to bind to various protein targets, including enzymes and receptors, it is conceivable that they could be incorporated into PROTACs to target these proteins for degradation. The development of quinoline-based PROTACs represents a promising area for future research in targeted therapeutics.

Applications of Ethyl 7,8 Difluoroquinoline 3 Carboxylate As a Synthetic Intermediate and Advanced Scaffold

Precursor for the Synthesis of Complex Natural Products and Analogues

While direct applications of Ethyl 7,8-difluoroquinoline-3-carboxylate in the total synthesis of natural products are not extensively documented, its structural framework is analogous to quinoline (B57606) alkaloids, a large family of naturally occurring compounds with diverse biological activities. The quinoline core is present in numerous alkaloids isolated from various plant species and microorganisms.